Cabralealactone

Beschreibung

This compound has been reported in Betula platyphylla var. japonica, Aglaia elaeagnoidea, and other organisms with data available.

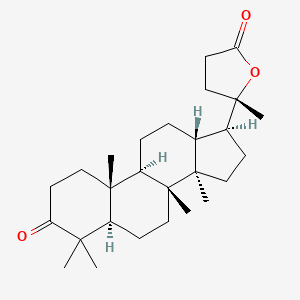

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-20H,7-16H2,1-6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLGXQBEFHYZHI-QPBHWVAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316890 | |

| Record name | Cabralealactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19865-87-3 | |

| Record name | Cabralealactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19865-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabralealactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cabralealactone: A Technical Guide to its Natural Source, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabralealactone is a tetracyclic triterpenoid that has garnered attention for its potential therapeutic properties, including hepatoprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, natural source, and biological activity of this compound. It addresses the existing discrepancies in the scientific literature regarding its origin and consolidates the available data on its chemical properties and pharmacological actions. This document is intended to serve as a resource for researchers and professionals in natural product chemistry and drug development.

Discovery and Natural Source: An Unresolved Discrepancy

The scientific literature presents conflicting information regarding the primary natural source of this compound. The name of the compound strongly suggests its origin from the Cabralea genus, and it is believed to have been first isolated from Cabralea canjerana. However, accessing the original publication has proven difficult, leading to a lack of definitive data from its initial discovery.

More recent studies have identified this compound in a standardized 90% ethanolic extract of Cleome brachycarpa, where it is a significant phytochemical constituent (5.1%)[1][2]. This plant, belonging to the Cleomaceae family, is found in sandy regions of Africa and Asia and is used in traditional medicine[3].

Further complicating the matter, the PubChem database lists the natural source of this compound as the stems of Aglaia abbreviata, and also mentions its presence in Betula platyphylla var. japonica and Aglaia elaeagnoidea[4].

Given these conflicting reports, researchers should exercise caution when identifying the source of this compound and are encouraged to seek out the original foundational research for clarification.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited in the readily available literature. The following information is derived from the PubChem database and represents computed properties.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₂O₃ | PubChem[4] |

| Molecular Weight | 414.6 g/mol | PubChem[4] |

| IUPAC Name | (5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | PubChem[4] |

| CAS Number | 19865-87-3 | PubChem[4] |

Experimental Protocols

Hypothetical Isolation and Purification Workflow

Structure Elucidation

The definitive structure of this compound would have been determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (ketone and lactone).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the carbon skeleton and the relative stereochemistry.

Biological Activity and Mechanism of Action

In vivo and in silico studies have demonstrated that this compound possesses significant hepatoprotective and anti-inflammatory properties[3][5].

Hepatoprotective Effects

In a rat model of carbon tetrachloride (CCl₄)-induced hepatotoxicity, administration of a standardized extract of Cleome brachycarpa containing this compound (at a dose of 100 mg/kg b. wt.) resulted in the restoration of the normal architecture of hepatocytes[1]. The treatment suppressed fibrosis and necrosis of the liver cells[1].

The proposed mechanism for its hepatoprotective effect involves the modulation of apoptosis-related proteins. This compound was found to suppress the activation of p53, decrease the expression of the pro-apoptotic protein Bax, and increase the expression of the anti-apoptotic protein Bcl-2. This cascade of events leads to a reduction in the release of cytochrome C from the mitochondria and the inactivation of caspases 3 and 9[1].

Anti-inflammatory and Antioxidant Activity

This compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation[3][5]. Molecular docking studies have supported its potential as an anti-inflammatory agent[2].

In terms of antioxidant activity, this compound exhibited significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity (89.26%)[2]. This antioxidant property likely contributes to its ability to combat oxidative stress associated with liver injuries[3].

Signaling Pathway in CCl₄-Induced Hepatotoxicity and the Protective Role of this compound

The following diagram illustrates the proposed signaling pathway of CCl₄-induced liver damage and the points of intervention by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated hepatoprotective and anti-inflammatory activities. However, there is a critical need to resolve the ambiguity surrounding its primary natural source by locating and analyzing the original discovery publication. Future research should focus on the total synthesis of this compound to provide a reliable source for further pharmacological studies. Additionally, more detailed investigations into its mechanism of action, including the identification of its direct molecular targets, will be crucial for its potential development as a therapeutic agent. The establishment of specific IC₅₀ values for its enzymatic and cellular activities will also be essential for quantitative structure-activity relationship (QSAR) studies.

References

- 1. In silico and in vivo characterization of this compound, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico and in vivo characterization of this compound, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Isolation and Structural Characterization of Bioactive Molecules on Prostate Cancer from Mayan Traditional Medicinal Plants [mdpi.com]

Unraveling the Architecture of Cabralealactone: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Cabralealactone, a tetracyclic triterpenoid natural product, has garnered interest for its potential biological activities. This guide provides an in-depth technical overview of the elucidation of its intricate molecular structure and the determination of its stereochemistry, critical aspects for understanding its bioactivity and for guiding synthetic and medicinal chemistry efforts.

Core Structure and Initial Characterization

This compound is a dammarane-type triterpenoid characterized by a C27 carbon skeleton. The initial structure elucidation was first reported in the 1970s, having been isolated from Cabralea polytricha. Later, it was also identified in other plant species, including Aglaia abbreviata and Cleome brachycarpa.

The molecular formula of this compound has been established as C₂₇H₄₂O₃. Early chemical and spectroscopic analyses, including infrared (IR) spectroscopy, revealed the presence of a ketone and a γ-lactone functional group. Mass spectrometry confirmed the molecular weight and provided initial fragmentation patterns consistent with a tetracyclic triterpenoid core.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₇H₄₂O₃ |

| Molecular Weight | 414.6 g/mol |

| IUPAC Name | (5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one[1] |

| CAS Number | 19865-87-3 |

Elucidation of the Planar Structure through Spectroscopic Methods

¹H and ¹³C NMR Spectroscopy

Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of protons and carbons to their respective positions in the molecule. Key chemical shifts and coupling patterns are indicative of the local electronic environment and connectivity. For instance, the downfield signals in the ¹³C NMR spectrum are characteristic of the carbonyl carbons of the ketone and the lactone. The numerous signals in the aliphatic region of both the ¹H and ¹³C NMR spectra correspond to the tetracyclic core and its methyl substituents.

Due to the unavailability of the original experimental NMR data in the searched resources, a detailed table of chemical shifts and coupling constants cannot be provided at this time.

Mass Spectrometry

Mass spectrometry (MS) plays a crucial role in confirming the molecular weight and providing information about the fragmentation of the molecule, which can help in deducing structural motifs. The fragmentation pattern of this compound would be expected to show characteristic losses of the lactone side chain and fragmentations of the tetracyclic ring system.

Determination of Stereochemistry

The stereochemistry of this compound, which describes the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. The molecule contains multiple stereocenters, leading to a complex stereochemical landscape. The determination of both the relative and absolute stereochemistry is a challenging but essential aspect of its characterization.

Relative Stereochemistry

The relative stereochemistry of the tetracyclic ring system was likely inferred from a combination of techniques in the original studies, including:

-

Nuclear Overhauser Effect (NOE) NMR Spectroscopy: This technique allows for the determination of the spatial proximity of protons, which is invaluable for establishing the relative configuration of substituents on the ring system.

-

Chemical Derivatization: Conversion of the natural product into derivatives with known stereochemical outcomes can help to correlate the stereocenters.

-

Comparison with Related Compounds: The stereochemistry of many dammarane triterpenoids is well-established. By comparing the spectroscopic data of this compound with those of known compounds, inferences about its relative stereochemistry can be made.

Absolute Stereochemistry

The determination of the absolute configuration of this compound would have required a method that could distinguish between enantiomers.

-

X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline compound. By diffracting X-rays through a single crystal of the molecule, a three-dimensional electron density map can be generated, revealing the precise arrangement of all atoms. While a specific X-ray crystal structure for this compound was not found in the available resources, this technique remains the most definitive method for stereochemical assignment.

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chirality of the molecule. By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with quantum chemical calculations, the absolute stereochemistry can be inferred.

Experimental Protocols

While the specific experimental protocols from the original structure elucidation are not available, the following outlines the general methodologies that would have been employed.

Isolation of this compound

-

Extraction: The plant material (e.g., bark, leaves) is ground and extracted with a suitable organic solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.

-

Chromatography: The fractions containing the target compound are subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by high-performance liquid chromatography (HPLC) for final purification.

Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃). 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are performed to establish connectivity and relative stereochemistry.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition. Fragmentation patterns are analyzed using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the presence of key functional groups, such as carbonyls and hydroxyls.

-

X-ray Crystallography: A single crystal of the purified compound is grown and subjected to X-ray diffraction analysis to determine the three-dimensional structure and absolute stereochemistry.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the structure elucidation of a natural product.

Conclusion

The structure elucidation and stereochemical assignment of this compound are foundational to understanding its chemical properties and biological function. While the initial characterization was performed decades ago, modern spectroscopic and analytical techniques continue to be essential for confirming and refining the structures of complex natural products. For drug development professionals, a thorough understanding of the molecular architecture of this compound is the starting point for any rational drug design or lead optimization program. Future work to obtain a definitive X-ray crystal structure would be invaluable in solidifying our understanding of this intriguing natural product.

References

The Enigmatic Path to Cabralealactone: A Technical Guide to its Putative Biosynthesis in Aglaia abbreviata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabralealactone, a tetracyclic triterpenoid isolated from Aglaia abbreviata, has garnered interest for its potential biological activities.[1] Despite this, the precise biosynthetic pathway leading to its formation within this plant species remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, drawing upon the established principles of triterpenoid and dammarane-type triterpenoid synthesis in plants. Due to the absence of specific research on this compound's biosynthesis in Aglaia abbreviata, this document presents a hypothesized pathway, supported by general knowledge of related compounds in the Aglaia genus. This guide is intended to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic route and harness its potential for synthetic biology and drug development applications.

Introduction: The Chemical Landscape of Aglaia and the Significance of this compound

The genus Aglaia is a rich source of diverse secondary metabolites, including a significant number of triterpenoids.[2] These compounds exhibit a wide range of biological activities, making them attractive candidates for drug discovery. This compound, a dammarane-type tetracyclic triterpenoid, is a characteristic constituent of this genus.[1][2] Understanding its biosynthesis is crucial for several reasons: it can enable the production of this compound and related compounds through metabolic engineering, facilitate the discovery of novel enzymes with potential applications in biocatalysis, and provide insights into the chemical ecology of Aglaia abbreviata.

Proposed Biosynthesis Pathway of this compound

While the dedicated pathway for this compound in Aglaia abbreviata has not been experimentally detailed, its dammarane backbone strongly suggests its origin from the well-established triterpenoid biosynthesis pathway. The proposed pathway can be divided into three main stages: the formation of the universal triterpenoid precursor, the cyclization to the dammarane skeleton, and the subsequent oxidative modifications leading to this compound.

Stage 1: Assembly of the Triterpenoid Precursor, 2,3-Oxidosqualene

The biosynthesis of all triterpenoids begins with the isoprenoid pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] In plants, two distinct pathways contribute to the IPP pool: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3] For triterpenoid biosynthesis, the MVA pathway is the primary source of IPP and DMAPP.[4]

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).[3] Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to yield the C30 hydrocarbon, squalene.[5] Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene, the linear precursor for all cyclic triterpenoids.[5]

Diagram: General Triterpenoid Precursor Biosynthesis

Caption: The initial steps of triterpenoid biosynthesis leading to 2,3-oxidosqualene.

Stage 2: Cyclization to the Dammarane Skeleton

The crucial step that determines the structural class of a triterpenoid is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6] For the formation of dammarane-type triterpenoids, a specific OSC, dammarenediol-II synthase, is responsible for the cyclization of 2,3-oxidosqualene to produce the tetracyclic intermediate, dammarenediol-II.[7] This reaction is a key branching point from other triterpenoid pathways, such as those leading to lupeol or β-amyrin.

Diagram: Cyclization to Dammarenediol-II

Caption: The cyclization of 2,3-oxidosqualene to form the dammarane skeleton.

Stage 3: Proposed Oxidative Tailoring to this compound

Following the formation of the dammarenediol-II core, a series of post-cyclization modifications, primarily oxidations and rearrangements, are required to yield the final this compound structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes.[8]

Based on the structure of this compound, which features a ketone at C-3 and a γ-lactone ring on the side chain, the following hypothetical steps are proposed:

-

Oxidation at C-3: The hydroxyl group at C-3 of dammarenediol-II is likely oxidized to a ketone, a common reaction in triterpenoid biosynthesis.

-

Side Chain Oxidation and Lactonization: The formation of the γ-lactone ring involves a series of oxidative modifications of the side chain. This is a complex process that may involve several enzymatic steps, including hydroxylations and subsequent intramolecular cyclization to form the lactone ring.

The precise sequence of these events and the specific enzymes involved in Aglaia abbreviata are yet to be determined. The isolation of other dammarane-type triterpenoids from Aglaia species with varying degrees of side-chain oxidation suggests a network of related biosynthetic pathways.[9][10][11]

Diagram: Hypothesized Final Steps to this compound

Caption: A proposed oxidative tailoring pathway from dammarenediol-II to this compound.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the enzyme kinetics, precursor concentrations, or product yields for the biosynthesis of this compound in Aglaia abbreviata. The elucidation of the pathway is a prerequisite for obtaining such data.

Experimental Protocols for Pathway Elucidation

The determination of the complete biosynthetic pathway of this compound will require a combination of biochemical, molecular biology, and analytical chemistry techniques. The following are general experimental protocols that are commonly employed in the elucidation of triterpenoid biosynthetic pathways:

Isolation and Structural Elucidation of Intermediates

-

Objective: To identify and characterize potential biosynthetic intermediates.

-

Methodology:

-

Extraction: Plant material (Aglaia abbreviata tissues) is harvested, freeze-dried, and ground. The powder is then extracted with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques, such as column chromatography (CC) over silica gel or Sephadex, and high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Structural Analysis: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS; ESI-MS, HR-MS).

-

Enzyme Assays

-

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

-

Methodology:

-

Protein Extraction: Total protein is extracted from Aglaia abbreviata tissues.

-

Heterologous Expression: Candidate genes for enzymes (e.g., OSCs, CYP450s) are identified through transcriptome analysis and expressed in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana.[5]

-

In Vitro Assays: The recombinant enzymes are purified and incubated with their putative substrates (e.g., 2,3-oxidosqualene for OSCs, dammarenediol-II for CYP450s).

-

Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function.

-

Gene Expression Analysis

-

Objective: To correlate the expression of candidate genes with the accumulation of this compound.

-

Methodology:

-

RNA Extraction: RNA is extracted from different tissues of Aglaia abbreviata and at different developmental stages.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of candidate biosynthetic genes are quantified to determine if their expression patterns correlate with the sites of this compound accumulation.

-

Diagram: Experimental Workflow for Pathway Elucidation

Caption: A general workflow for the elucidation of a natural product biosynthetic pathway.

Regulation of Biosynthesis

The biosynthesis of triterpenoids in plants is a tightly regulated process, often induced by developmental cues and environmental stresses. While specific regulatory mechanisms for this compound are unknown, the general principles of triterpenoid regulation likely apply. This includes the transcriptional regulation of biosynthetic genes by transcription factors, as well as the influence of plant hormones. Further research is needed to understand how the production of this compound is controlled in Aglaia abbreviata.

Future Outlook and Conclusion

The biosynthesis of this compound in Aglaia abbreviata presents an exciting area for future research. The elucidation of this pathway will not only fill a significant gap in our understanding of triterpenoid biosynthesis but also pave the way for the biotechnological production of this and potentially novel, structurally related compounds. The experimental approaches outlined in this guide provide a roadmap for researchers to systematically unravel the enzymatic steps leading to this intriguing natural product. The discovery of the specific OSCs and CYP450s involved will be of particular interest, as these enzymes could be valuable tools for synthetic biology and the generation of chemical diversity.

References

- 1. This compound | C27H42O3 | CID 44421647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mata-mata, Priyangu, Aglaia elaeagnoidea, DROOPY LEAF / Alternative Medicine [stuartxchange.org]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Evaluation and Elucidation of Dammarane-Type Triterpenoids Isolated from the Exocarp of Aglaia cucullata (Meliaceae) [mdpi.com]

- 11. JOS | Universitas Jenderal Soedirman [jos.unsoed.ac.id]

In-Depth Technical Guide to Cabralealactone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabralealactone, a tetracyclic triterpenoid primarily isolated from Cleome brachycarpa, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document details its molecular structure, available physicochemical parameters, and explores its anti-inflammatory and hepatoprotective effects. Methodologies for key experiments are described, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is classified as a tetracyclic triterpenoid, a gamma-lactone, and a cyclic terpene ketone.[1] While comprehensive experimental data on its physical properties are not widely available in the surveyed literature, its fundamental chemical identifiers and computed properties have been established.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one[1] |

| Molecular Formula | C₂₇H₄₂O₃[1] |

| CAS Number | 19865-87-3[1] |

| Canonical SMILES | C[C@@]12CC--INVALID-LINK--[C@@]5(CCC(=O)O5)C[1] |

| InChI | InChI=1S/C27H42O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-20H,7-16H2,1-6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1[1] |

| InChIKey | NOLGXQBEFHYZHI-QPBHWVAKSA-N[1] |

Physicochemical Properties

| Property | Value (Computed) |

| Molecular Weight | 414.6 g/mol [1] |

| XLogP3 | 6.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 414.31339520 g/mol |

| Monoisotopic Mass | 414.31339520 g/mol |

| Topological Polar Surface Area | 43.4 Ų |

| Heavy Atom Count | 30 |

Spectral Data

Detailed experimental spectral data, including specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns for this compound, are not extensively reported in the available literature. Researchers are advised to perform their own spectral analysis for confirmation.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and hepatoprotective properties in preclinical studies. Its mechanism of action is primarily attributed to its ability to modulate key inflammatory pathways.

Anti-inflammatory Activity

In silico studies have shown that this compound exhibits potential as an inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation.[2] Molecular docking studies revealed a binding energy of -6.8 kcal/mol for this compound with the COX-2 enzyme.[2]

Hepatoprotective Activity

In vivo studies using a rat model of carbon tetrachloride (CCl₄)-induced hepatotoxicity have demonstrated the hepatoprotective effects of this compound.[2] Administration of this compound was found to improve the regeneration of centrilobular hepatocytes and reduce the intensity of liver fibrosis.[2] The mechanism underlying this hepatoprotective effect is linked to its antioxidant properties and its ability to modulate inflammatory responses in the liver.[2]

Antioxidant Activity

This compound has shown significant antioxidant activity, as evidenced by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In one study, it exhibited 89.26% DPPH scavenging activity.[2] This antioxidant capacity likely contributes to its protective effects against oxidative stress-induced cellular damage.

Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the TNF-α and COX-2 signaling pathways. TNF-α is a pro-inflammatory cytokine that can trigger a cascade of inflammatory responses, including the activation of nuclear factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory genes like COX-2. By inhibiting TNF-α and COX-2, this compound can effectively dampen this inflammatory cascade.

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the biological evaluation of this compound.

In Vivo Hepatoprotectivity Assay (Rat Model)

This protocol describes the evaluation of this compound's protective effect against CCl₄-induced liver injury in rats.[2]

Caption: Workflow for the in vivo hepatoprotectivity assay.

Procedure:

-

Animal Model: Male Wistar rats are typically used.

-

Hepatotoxicity Induction: Carbon tetrachloride (CCl₄) is administered, often intraperitoneally at a dose of 1 mL/kg body weight, to induce liver damage.[2]

-

Treatment: this compound, extracted from Cleome brachycarpa, is administered to the treatment group, typically at a dose of 100 mg/kg body weight.[2]

-

Sample Collection: After the treatment period, animals are sacrificed, and blood and liver tissue samples are collected for analysis.[2]

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function. Markers of oxidative stress are also evaluated.[2]

-

Histopathological Examination: Liver tissues are processed for histological analysis to observe changes in liver architecture, necrosis, and inflammation.[2]

DPPH Radical Scavenging Assay

This colorimetric assay is used to evaluate the antioxidant activity of this compound.

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

This compound is dissolved to prepare various concentrations.

-

The this compound solutions are mixed with the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and hepatoprotective activities. Its mechanism of action appears to involve the modulation of key inflammatory mediators, including COX-2 and TNF-α. While its biological properties are increasingly being characterized, a significant gap exists in the publicly available experimental data regarding its specific physical and chemical properties. Further research is warranted to fully elucidate its physicochemical characteristics, which is crucial for its potential development as a therapeutic agent. This guide provides a consolidated resource of the current knowledge on this compound to aid future research and development efforts.

References

Cabralealactone: A Comprehensive Technical Review of Its Anti-Inflammatory and Hepatoprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabralealactone, a natural compound extracted from Cleome brachycarpa, has emerged as a promising therapeutic agent with significant anti-inflammatory and hepatoprotective activities.[1][2][3] This technical guide provides a detailed overview of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties and Biological Activity

This compound has demonstrated notable antioxidant and anti-inflammatory properties. The following tables summarize the key quantitative data from in vivo and in silico studies.

Table 1: In Vivo Hepatoprotective Effects of this compound in a Rat Model[1][2]

| Treatment Group | Dose | Alanine Aminotransferase (ALT) (U/L) | Alpha-Fetoprotein (AFP) (ng/mL) | Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) | Malondialdehyde (MDA) (nmol/mg protein) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mL) |

| Control | - | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| CCl₄ alone | 1 mL/kg b. wt. per week | Significantly elevated | Significantly elevated | Significantly elevated | Significantly elevated | Significantly elevated |

| CCl₄ + this compound | 100 mg/kg b. wt. | Significantly reduced compared to CCl₄ alone | Significantly reduced compared to CCl₄ alone | Significantly reduced compared to CCl₄ alone | Significantly reduced compared to CCl₄ alone | Significantly reduced compared to CCl₄ alone |

| CCl₄ + Clavazin (Standard Drug) | 200 mg/kg b. wt. | Significantly reduced compared to CCl₄ alone | Significantly reduced compared to CCl₄ alone | Significantly reduced compared to CCl₄ alone | Significantly reduced compared to CCl₄ alone | Significantly reduced compared to CCl₄ alone |

Note: "b. wt." refers to body weight. CCl₄ (carbon tetrachloride) was used to induce hepatotoxicity.

Table 2: In Vitro Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) |

| This compound | 89.26%[1] |

| Ascorbic Acid (Standard) | 91.26%[1] |

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism primarily centered on the inhibition of key inflammatory mediators and the modulation of apoptotic pathways.

Anti-Inflammatory Pathway

In silico molecular docking studies have shown that this compound has the potential to inhibit cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α), two pivotal proteins in the inflammatory cascade.[1][2][4] The binding of this compound to these targets is a critical step in its anti-inflammatory action.

Hepatoprotective and Apoptotic Regulation Pathway

In a model of carbon tetrachloride (CCl₄)-induced liver injury, this compound demonstrated significant hepatoprotective effects.[1][2][3] CCl₄ administration leads to the generation of free radicals, causing cellular damage and triggering an inflammatory response mediated by TNF-α. This, in turn, can lead to apoptosis.

This compound intervenes in this process by suppressing the activation of p53, a tumor suppressor protein that can induce apoptosis.[1] It also modulates the expression of key apoptosis-regulating proteins, decreasing the level of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio results in reduced cytochrome C release from the mitochondria, thereby inactivating caspases 3 and 9 and ultimately inhibiting apoptosis.[1]

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature.

In Vivo Hepatotoxicity Study in Rats

-

Animal Model: Albino rats (Rattus norvegicus) were used.[1]

-

Induction of Hepatotoxicity: Hepatotoxicity was induced by subcutaneous injection of carbon tetrachloride (CCl₄) at a dose of 1 mL/kg body weight (in a 1:1 v/v solution with saline) once a week for 12 consecutive weeks.[1]

-

Treatment Groups:

-

Sample Collection and Analysis: At the end of the 12-week period, the animals were sacrificed. Liver tissues were collected for histopathological examination and for the preparation of tissue homogenates.[1] The homogenates were used to measure levels of alanine aminotransferase (ALT), alpha-fetoprotein (AFP), TNF-α, malondialdehyde (MDA), and 8-hydroxy-2'-deoxyguanosine (8-OHdG).[2][4]

DPPH Radical Scavenging Assay

-

Objective: To assess the in vitro antioxidant activity of this compound.

-

Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity of this compound was measured and compared with that of ascorbic acid, a standard antioxidant.[1] The percentage of DPPH radical scavenging is calculated to determine the antioxidant capacity.

Conclusion

The available scientific literature strongly supports the potential of this compound as a potent anti-inflammatory and hepatoprotective agent. Its mechanism of action, involving the inhibition of key inflammatory mediators like COX-2 and TNF-α and the modulation of apoptotic pathways, provides a solid foundation for its further investigation and development as a therapeutic candidate. The data and protocols summarized in this guide offer a comprehensive resource for researchers aiming to build upon the existing knowledge of this promising natural compound.

References

- 1. In silico and in vivo characterization of this compound, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. In silico and in vivo characterization of this compound, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Cabralealactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabralealactone, a trinortriterpenoid dilactone isolated from plants of the Cleome genus, has emerged as a compound of interest in phytomedicine and drug discovery.[1] Preliminary studies suggest a range of biological activities, positioning it as a promising candidate for further investigation. This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key findings, detailing relevant experimental protocols, and illustrating associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation of this natural product.

Quantitative Data on Biological Activities

The biological activities of this compound have been investigated through various in vitro and in vivo studies. While extensive quantitative data for the pure compound is still emerging, existing data from studies on extracts of Cleome brachycarpa, from which this compound is a known constituent, provide valuable insights into its potential therapeutic effects.[1]

In Vitro Activities

The following table summarizes the available quantitative data for the in vitro biological activities of this compound. It is important to note that while the plant extract is reported to have antimicrobial, anticancer, and antiviral properties, specific MIC and IC50 values for this compound in these assays are not yet widely published.[1]

| Biological Activity | Assay | Target | Result | Reference |

| Antioxidant | DPPH Radical Scavenging | DPPH Radicals | 89.26% Scavenging Activity | [2] |

| Anti-inflammatory | In Silico Molecular Docking | Cyclooxygenase-2 (COX-2) | -6.8 kcal/mol Binding Energy | [2] |

| Anti-inflammatory | In Silico Molecular Docking | Tumor Necrosis Factor-alpha (TNF-α) | -7.4 kcal/mol Binding Energy | [2] |

In Vivo Activities

An in vivo study in a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity has demonstrated the hepatoprotective effects of this compound.

| Biological Activity | Animal Model | Key Findings | Reference |

| Hepatoprotective | CCl4-induced liver injury in rats | Restoration of normal hepatocyte architecture, suppression of fibrosis and necrosis. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Screening: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of human recombinant COX-2.

Principle: The assay detects the prostaglandin G2 intermediate produced by COX-2 activity. The probe in the reaction fluoresces upon oxidation by prostaglandin G2. The inhibition of COX-2 activity results in a decrease in fluorescence.

Protocol:

-

Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions. Prepare a 10X solution of the test compound (this compound) and a known COX-2 inhibitor (e.g., Celecoxib) in COX Assay Buffer.[3][4]

-

Reaction Setup: In a 96-well white opaque plate, add the following to the respective wells:

-

Reaction Mix Addition: Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme. Add 80 µL of this mix to each well.[4]

-

Reaction Initiation: Prepare a diluted solution of arachidonic acid (the substrate). Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[3][4]

-

Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[3]

-

Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Calculate the percentage of inhibition for this compound relative to the enzyme control. The IC50 value can be determined from a dose-response curve.

Anti-inflammatory Screening: TNF-α Inhibition Assay

This ELISA (Enzyme-Linked Immunosorbent Assay) is designed for the quantitative detection of human TNF-α. The inhibitory effect of a compound can be assessed by measuring the reduction in TNF-α levels in stimulated cells.

Principle: An anti-human TNF-α antibody is pre-coated onto microwells. TNF-α present in the sample binds to this antibody. A second biotin-conjugated anti-human TNF-α antibody is then added, which binds to the captured TNF-α. After washing, a streptavidin-HRP conjugate is added, followed by a substrate solution. The resulting color development is proportional to the amount of TNF-α.[5]

Protocol:

-

Cell Stimulation: Seed appropriate cells (e.g., macrophages) in a 96-well plate and stimulate them with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound. Incubate for a sufficient period to allow for TNF-α production.

-

Sample Collection: Collect the cell culture supernatants for analysis.

-

ELISA Procedure:

-

Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the TNF-α ELISA plate.[6]

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells multiple times with the provided wash buffer.

-

Add 100 µL of the biotin-conjugated anti-human TNF-α antibody to each well and incubate.[5]

-

Wash the wells.

-

Add 100 µL of Streptavidin-HRP solution and incubate.

-

Wash the wells.

-

Add 100 µL of TMB Substrate Solution and incubate in the dark until color develops.[5]

-

Add 50 µL of Stop Solution to each well.[7]

-

-

Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production by this compound at each concentration.

In Vivo Hepatoprotectivity Assay: CCl4-Induced Rat Model

This model is used to evaluate the protective effect of a compound against chemically-induced liver damage.

Principle: Carbon tetrachloride (CCl4) is metabolized in the liver to a highly reactive trichloromethyl radical, which initiates lipid peroxidation and leads to hepatocyte damage, inflammation, and fibrosis.[8]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into several groups (n=6-8 per group):

-

Group I (Normal Control): Receives the vehicle only.

-

Group II (Disease Control): Receives CCl4.

-

Group III (Positive Control): Receives CCl4 and a standard hepatoprotective drug (e.g., Silymarin).

-

Group IV, V, etc. (Test Groups): Receive CCl4 and different doses of this compound.

-

-

Induction of Hepatotoxicity: Administer CCl4 (e.g., 1 mL/kg body weight, diluted in olive oil) via intraperitoneal injection or oral gavage to all groups except the normal control, typically twice a week for several weeks.[8][9]

-

Compound Administration: Administer this compound and the standard drug orally daily for the duration of the study.

-

Monitoring: Monitor the body weight and general health of the animals throughout the experiment.

-

Sample Collection: At the end of the study, collect blood samples for biochemical analysis of liver function markers (ALT, AST, ALP, bilirubin, total protein).[10]

-

Histopathology: Sacrifice the animals and collect the liver for histopathological examination to assess the degree of necrosis, inflammation, and fibrosis.

-

Data Analysis: Statistically compare the biochemical parameters and histopathological scores between the different groups to evaluate the hepatoprotective effect of this compound.

Visualization of Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of key pro-inflammatory enzymes and transcription factors. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vitro Screening

The following diagram outlines the general workflow for the in vitro screening of this compound for its biological activities.

Caption: General workflow for in vitro screening of this compound.

Logical Relationship in Hepatoprotective Activity

The hepatoprotective activity of this compound is linked to its antioxidant and anti-inflammatory properties, which collectively mitigate liver damage.

References

- 1. researchgate.net [researchgate.net]

- 2. In silico and in vivo characterization of this compound, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. abcam.com [abcam.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. file.elabscience.com [file.elabscience.com]

- 8. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatoprotective Effects of (−) Epicatechin in CCl4-Induced Toxicity Model Are Mediated via Modulation of Oxidative Stress Markers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Evaluation of Hepatoprotective Activity of AHPL/AYTAB/0613 Tablet in Carbon Tetrachloride-, Ethanol-, and Paracetamol-Induced Hepatotoxicity Models in Wistar Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Cabralealactone Targets: A Technical Guide for Drug Discovery Professionals

Introduction

Cabralealactone, a natural compound, has garnered interest for its potential therapeutic properties. Computational, or in silico, approaches are pivotal in modern drug discovery for rapidly identifying potential molecular targets and elucidating mechanisms of action. This technical guide provides a comprehensive overview of the in silico predicted targets of this compound, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Predicted Molecular Targets of this compound

In silico studies, primarily through molecular docking and dynamics simulations, have identified several potential protein targets for this compound. These predictions suggest that this compound may exert its biological effects through the modulation of key proteins involved in inflammation and cancer pathways.

Anti-inflammatory Targets

Molecular docking studies have indicated that this compound has the potential to bind to and inhibit key pro-inflammatory proteins, specifically Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).[1] This suggests a potential mechanism for its observed anti-inflammatory and hepatoprotective effects.

Anticancer Target

In the context of oncology, computational screening has identified Murine Double Minute 2 (MDM2) as a potential target for this compound. MDM2 is a critical negative regulator of the p53 tumor suppressor protein, and its inhibition is a validated strategy in cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in silico and related experimental studies on this compound.

Table 1: In Silico Molecular Docking of this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Computational Method | Putative Biological Effect |

| Cyclooxygenase-2 (COX-2) | -6.8 | Molecular Docking | Anti-inflammatory |

| Tumor Necrosis Factor-alpha (TNF-α) | Not explicitly quantified, but predicted to interact | Molecular Docking | Anti-inflammatory |

| Murine Double Minute 2 (MDM2) | -8.6 | Molecular Docking | Anticancer |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | Result | Interpretation |

| DPPH Scavenging Activity | 89.26% | Potent antioxidant activity |

Methodologies and Experimental Protocols

This section details the methodologies employed in the in silico prediction of this compound's targets and provides protocols for potential experimental validation.

In Silico Methodology: Molecular Docking and Dynamics

The prediction of this compound's interaction with its targets was achieved through a standard computational workflow.

-

Ligand and Protein Preparation : The 3D structure of this compound was obtained from chemical databases and prepared for docking. Since the crystal structures for rat COX-2 and TNF-α were unavailable, homology models were generated using the SwissModel server, with murine COX-2 and TNF-α structures as templates.

-

Molecular Docking : AutoDock Vina was utilized to perform the molecular docking simulations. A grid box was defined around the active site of each target protein, and the binding affinity of this compound was calculated in kcal/mol.

-

Molecular Dynamics Simulation : To assess the stability of the predicted protein-ligand complexes, molecular dynamics simulations were performed using the AMBER package. These simulations provide insights into the conformational dynamics of the binding over time.[1]

Experimental Protocol: In Vivo CCl4-Induced Hepatotoxicity Model

To investigate the hepato- and DNA-protective effects of this compound, an in vivo study was conducted using a rat model of carbon tetrachloride (CCl4)-induced liver injury.[1]

-

Animal Model : Male Wistar rats were used for the study.

-

Induction of Hepatotoxicity : Hepatotoxicity was induced by intraperitoneal injection of CCl4 (1 mL/kg body weight) once a week for 12 weeks.

-

Treatment : this compound (100 mg/kg body weight) was administered to the treatment group. A control group and a CCl4-only group were also maintained.

-

Biochemical and Histopathological Analysis : After the treatment period, blood and liver tissues were collected. Serum levels of liver enzymes (e.g., ALT), oxidative stress markers (e.g., malondialdehyde), and inflammatory markers (e.g., TNF-α) were measured. Liver tissues were subjected to histopathological examination to assess the extent of damage and regeneration.

Proposed Experimental Validation Protocols

While direct experimental validation of this compound's binding to the predicted targets is not yet published, the following are standard protocols that could be employed for this purpose.

In Vitro COX-2 Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable assay buffer.

-

Inhibitor Incubation : The COX-2 enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation and Measurement : The enzymatic reaction is initiated by the addition of arachidonic acid. The production of prostaglandin E2 (PGE2), a primary product of the COX-2 reaction, is measured using a commercially available ELISA kit.

-

IC50 Determination : The concentration of this compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.

In Vitro TNF-α Binding Assay (General Protocol)

-

Plate Coating : A 96-well plate is coated with recombinant human TNF-α.

-

Blocking : The plate is blocked to prevent non-specific binding.

-

Competitive Binding : A fixed concentration of a biotinylated ligand known to bind TNF-α is added to the wells along with varying concentrations of this compound.

-

Detection : Streptavidin-HRP is added, which binds to the biotinylated ligand. The signal is developed using a chemiluminescent substrate and measured with a luminometer. A decrease in signal indicates that this compound is competing with the biotinylated ligand for binding to TNF-α.

-

IC50 Determination : The IC50 value is determined from the resulting dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key processes and pathways discussed in this guide.

Conclusion and Future Directions

In silico studies have identified COX-2, TNF-α, and MDM2 as promising molecular targets for this compound, suggesting its potential as a multi-target therapeutic agent for inflammatory diseases and cancer. The available in vivo data in a rat model of hepatotoxicity provides preliminary support for its anti-inflammatory and antioxidant properties. However, a significant gap exists in the literature regarding the direct experimental validation of these computationally predicted interactions.

Future research should prioritize the following:

-

Direct Binding and Inhibition Assays : Performing in vitro enzymatic and binding assays to confirm the interaction of this compound with COX-2, TNF-α, and MDM2 and to determine its potency (IC50/Ki values).

-

Cell-Based Functional Assays : Investigating the effects of this compound on the downstream signaling pathways of its predicted targets in relevant cell lines.

-

Structural Biology Studies : Co-crystallization of this compound with its target proteins to elucidate the precise binding mode at the atomic level.

Addressing these research gaps will be crucial for validating the in silico predictions and advancing the development of this compound as a potential therapeutic candidate.

References

Cabralealactone: A Technical Overview of its Molecular Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabralealactone, a naturally occurring tetracyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from sources such as Aglaia abbreviata, this molecule has demonstrated noteworthy anti-inflammatory, hepatoprotective, and DNA-protective properties.[1] This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for evaluating its bioactivity, and a summary of key quantitative data, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

Molecular Profile

The fundamental molecular attributes of this compound are summarized in the table below, providing a clear and concise reference for its chemical identity.

| Property | Value |

| Molecular Formula | C₂₇H₄₂O₃ |

| Exact Mass | 414.31339520 Da |

| IUPAC Name | (5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |

Preclinical Bioactivity Data

In vivo and in silico studies have begun to elucidate the therapeutic potential of this compound. The following table summarizes key quantitative findings from a study investigating its hepatoprotective effects in a rat model of carbon tetrachloride (CCl₄)-induced liver injury, as well as computational docking data.

| Parameter | Method | Result (this compound Treatment) |

| Hepatoprotective Activity | In vivo (Rat Model) | In a study, administration of this compound demonstrated a significant amelioration of liver damage markers. While specific numerical data for the this compound-only group requires consulting the full study, the research indicated significant improvements in levels of Alanine Aminotransferase (ALT), Alpha-fetoprotein (AFP), 8-hydroxy-2'-deoxyguanosine (8-OHdG), Tumor Necrosis Factor-alpha (TNF-α), Isoprostanes-2α (IsoP-2a), and Malondialdehyde (MDA) compared to the disease control group.[1] |

| Binding Affinity to COX-2 | In silico (Molecular Docking) | -6.8 kcal/mol |

Experimental Protocols

In Vivo Hepatoprotective Activity Assessment in a Rat Model

This protocol outlines the methodology used to evaluate the hepatoprotective effects of this compound against CCl₄-induced liver damage.

-

Animal Model: Male albino rats are utilized for this study.

-

Induction of Hepatotoxicity: Liver injury is induced by weekly intraperitoneal injections of carbon tetrachloride (CCl₄) at a dose of 1 mL/kg body weight for a duration of 12 weeks.[2]

-

Treatment Groups:

-

Control Group: Receives the vehicle.

-

CCl₄ Group: Receives CCl₄ injections.

-

This compound Group: Receives CCl₄ injections and oral administration of this compound (100 mg/kg body weight).[1]

-

Positive Control Group: Receives CCl₄ injections and a standard hepatoprotective drug.

-

-

-

Liver function enzymes: Alanine Aminotransferase (ALT).

-

Markers of oxidative stress: Malondialdehyde (MDA), Isoprostanes-2α.

-

Inflammatory markers: Tumor Necrosis Factor-alpha (TNF-α).

-

DNA damage markers: 8-hydroxydeoxyguanosine.

-

-

Histopathological Examination: Liver tissues are preserved in 10% buffered formalin, processed, and stained with hematoxylin and eosin for microscopic examination of liver architecture.

In Silico Molecular Docking Protocol

This protocol describes the computational method to predict the binding affinity of this compound to its molecular targets.

-

Target Protein Preparation: The three-dimensional structures of the target proteins, Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α), are obtained from a protein data bank or generated via homology modeling if the crystal structure is unavailable.

-

Ligand Preparation: The 2D structure of this compound is converted to a 3D format.

-

Molecular Docking: Software such as AutoDock Vina is used to perform the molecular docking simulations. This process predicts the preferred orientation of this compound when bound to the active site of the target proteins and calculates the binding energy, which is an estimation of the binding affinity.

-

Analysis: The binding poses and calculated binding energies are analyzed to understand the potential molecular interactions between this compound and its targets.

Proposed Mechanism of Action

This compound is believed to exert its anti-inflammatory effects through the inhibition of key inflammatory mediators, TNF-α and COX-2. The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Caption: Inhibition of TNF-α and COX-2 signaling by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory and hepatoprotective agents. The data summarized herein provides a solid foundation for further preclinical and clinical investigation. Future research should focus on elucidating the detailed molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and safety of this compelling natural product.

References

Ethnobotanical Uses of Plants Containing Cabralealactone: A Technical Guide for Researchers

Abstract

Cabralealactone, a potent tetranortriterpenoid, and related limonoids are predominantly found in plant species belonging to the Meliaceae family. These compounds have garnered significant interest within the scientific community for their diverse pharmacological activities, particularly their anti-inflammatory and hepatoprotective effects. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound and its analogs, detailed experimental protocols for assessing their biological activities, and an exploration of the underlying signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data presentation and clear methodological descriptions to facilitate further investigation and therapeutic development.

Introduction

Traditional medicine has long utilized plants from the Meliaceae family, such as those from the genera Cabralea and Trichilia, to treat a variety of ailments. Modern phytochemical investigations have identified this compound and other limonoids as key bioactive constituents responsible for many of the reported therapeutic properties. This guide synthesizes the current knowledge on the ethnobotanical applications of these plants, offering a foundation for evidence-based drug discovery and development.

Ethnobotanical Uses

The primary source of this compound is Cabralea canjerana, a tree native to Central and South America.[1] Ethnobotanical records indicate its use in traditional medicine for various purposes. Additionally, numerous species within the closely related Trichilia genus, also rich in limonoids, have a long history of medicinal use across Africa and the Americas.

Cabralea canjerana (Cancherana)

Traditionally, various parts of Cabralea canjerana have been employed for their medicinal properties. While specific quantitative ethnobotanical data such as the frequency of citation or use value are not extensively documented in readily available literature, qualitative reports highlight its significance in folk medicine.

Table 1: Ethnobotanical Uses of Cabralea canjerana

| Plant Part Used | Preparation Method | Traditional Medicinal Use |

| Bark, Leaves | Decoction, Infusion | Anti-inflammatory, Analgesic, Febrifuge[2] |

| Fruits | - | Insecticidal[2] |

| Bark | - | Red dye, Tanstuffs[2] |

| Wood | Essential oil | Perfumery[2] |

| General | - | Medicines, Fodder, Landscaping, Reforestation[2] |

Trichilia Species

The genus Trichilia comprises numerous species with a rich history of traditional medicinal use. These plants are known to contain a variety of limonoids, and their ethnobotanical applications often point towards anti-inflammatory, antimicrobial, and antimalarial properties.

Table 2: Documented Ethnobotanical Uses of Selected Trichilia Species

| Species | Traditional Use | Country/Region of Use | Reference |

| Trichilia emetica | Abdominal pains, dermatitis, hemorrhoids, jaundice, chest pain, emetic, diuretic, purgative, induction of labor | Africa | [3] |

| Trichilia dregeana | Used to treat 27 human and livestock diseases | Tanzania, Cameroon, Ethiopia, Mozambique, Zimbabwe, South Africa, Uganda | [4] |

| Trichilia claussenii | Bioinsecticidal | Brazil | [5] |

Biological Activities and Experimental Protocols

Scientific studies have begun to validate the traditional uses of plants containing this compound, primarily focusing on its anti-inflammatory and hepatoprotective activities.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, which are attributed to its ability to inhibit key inflammatory mediators.

This protocol is adapted from studies evaluating the anti-inflammatory effects of natural products.

-

Animal Model: Male Wistar rats (180-220 g) are used.

-

Groups:

-

Control group (vehicle).

-

This compound-treated groups (various doses, e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

-

Positive control group (e.g., Indomethacin, 10 mg/kg).

-

-

Procedure:

-

One hour after administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

This protocol assesses the direct effect of this compound on inflammatory responses in cultured cells.

-

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

-

Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before LPS stimulation.

-

Assays:

-

Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: Measured in the cell culture supernatant using ELISA kits.[6]

-

COX-2 Expression: Analyzed by Western blotting of cell lysates.

-

-

Data Analysis: The IC50 values for the inhibition of NO and cytokine production are calculated.

Hepatoprotective Activity

In vivo studies have shown that this compound can protect the liver from toxicant-induced damage.

-

Animal Model: Male Wistar rats (180-220 g).

-

Induction of Hepatotoxicity: CCl4 is administered (e.g., 1 mL/kg, i.p., mixed with olive oil).

-

Treatment: this compound is administered orally for a specified period before and/or after CCl4 administration.

-

Biochemical Parameters: Blood samples are collected to measure serum levels of liver enzymes (ALT, AST) and bilirubin.

-

Histopathological Examination: Liver tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess liver damage.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of specific signaling pathways. The primary mechanism appears to be the inhibition of the pro-inflammatory enzymes Cyclooxygenase-2 (COX-2) and the cytokine Tumor Necrosis Factor-alpha (TNF-α).[7][8]

Inhibition of the NF-κB Signaling Pathway

The production of both COX-2 and TNF-α is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[9][10][11][12] Therefore, it is highly probable that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Involvement of the TRIF-Dependent Pathway

Toll-like receptor 4 (TLR4) activation can also trigger a MyD88-independent pathway involving the TRIF adaptor protein.[13][14][15][16][17] This pathway is also implicated in the inflammatory response. While direct evidence for this compound's effect on the TRIF pathway is lacking, its broad anti-inflammatory profile suggests that it may also modulate this signaling cascade.

Caption: General experimental workflow for the investigation of this compound.

Conclusion and Future Directions

The ethnobotanical history of plants containing this compound, particularly Cabralea canjerana and species of the Trichilia genus, provides a strong rationale for their continued investigation as sources of novel therapeutic agents. The demonstrated anti-inflammatory and hepatoprotective activities of this compound, likely mediated through the inhibition of the NF-κB pathway, highlight its potential for the development of new drugs for inflammatory disorders and liver diseases.

Future research should focus on:

-

Conducting quantitative ethnobotanical studies to better understand the traditional use patterns of these plants.

-

Elucidating the precise molecular targets of this compound and its effects on other inflammatory signaling pathways.

-

Performing preclinical and clinical studies to evaluate the safety and efficacy of this compound and related compounds in relevant disease models.

This comprehensive guide serves as a valuable resource for researchers aiming to build upon the rich traditional knowledge surrounding these plants and translate it into modern therapeutic applications.

References

- 1. Cabralea canjerana Mart. - Plazi TreatmentBank [treatment.plazi.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico and in vivo characterization of this compound, solasodin and salvadorin in a rat model: potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of COX-2, IL-1β and TNF-α expression and leukocyte infiltration in inflamed skin by bioactive compounds from Rosmarinus officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 12. NF-κB signaling and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective TRIF-dependent signaling by a synthetic toll-like receptor 4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]